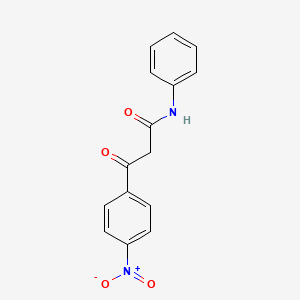

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Description

Contextualization of the 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Structural Motif within Organic Chemistry

The structural architecture of this compound is characterized by a β-keto amide functionality. This arrangement of a ketone and an amide separated by a methylene (B1212753) group imparts unique reactivity to the molecule. researchgate.net The presence of the 4-nitrophenyl group, a strong electron-withdrawing substituent, further modulates the electronic properties of the benzoyl moiety. This electronic influence is crucial in dictating the compound's reactivity and potential interactions with biological targets.

The core structure combines a phenylacetamide unit with a substituted benzoyl group, creating a scaffold with multiple sites for potential chemical modification. This versatility makes it an interesting target for synthetic chemists exploring new molecular entities with specific properties.

Historical Development and Academic Significance of Related Amide and Nitroaryl Scaffolds

The synthesis of amides has a rich history, with foundational methods like the Schotten-Baumann reaction, first described in the 1880s, still being relevant today. testbook.comchemistnotes.comwikipedia.orglscollege.ac.in This reaction, which involves the acylation of an amine with an acid chloride in the presence of a base, provides a straightforward route to amide bond formation. chemistnotes.com Another historically significant reaction for the formation of the β-keto functionality is the Claisen condensation, discovered by Rainer Ludwig Claisen in 1887. allen.inwikipedia.org This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester, which can then be further modified to yield β-keto amides. allen.inmasterorganicchemistry.com

Nitroaromatic compounds have been integral to the development of synthetic chemistry since the 19th century. Initially used in the dye and explosives industries, their importance in medicinal chemistry became evident with the discovery of compounds like chloramphenicol. nih.gov The academic significance of nitroaryl scaffolds lies in their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. researchgate.netacs.org The bioreduction of the nitro group is often a key step in the mechanism of action of these drugs. scielo.br

Overview of Current Research Trajectories and Interdisciplinary Relevance for Analogous Compounds

Current research involving N-phenylpropanamide and nitroaryl scaffolds is highly interdisciplinary, spanning from medicinal chemistry to materials science. In drug discovery, these motifs are incorporated into novel molecular designs to develop new therapeutic agents. For instance, α-keto amides are recognized as a privileged motif in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govacs.org

The development of new synthetic methodologies for the efficient and selective synthesis of functionalized amides and nitroaromatic compounds remains an active area of research. nih.gov Furthermore, the unique electronic and photophysical properties of nitroaromatic compounds make them interesting candidates for applications in materials science, such as in the development of nonlinear optical materials and sensors.

The study of β-keto esters and their amide derivatives continues to be a fertile ground for discovering new compounds with potential antibacterial and quorum-sensing inhibition activities. mdpi.com Analogues of this compound are being investigated for their potential immunosuppressive activities. nih.gov

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on available data. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 968-29-6 |

| Molecular Formula | C₁₅H₁₂N₂O₄ |

| Molecular Weight | 284.27 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c18-14(11-6-8-13(9-7-11)17(20)21)10-15(19)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSMUVHUZULXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902212 | |

| Record name | NoName_1434 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 3 4 Nitrophenyl 3 Oxo N Phenylpropanamide

Retrosynthetic Analysis and Strategic Disconnections for the Amide and Ketone Moieties

A retrosynthetic analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide reveals two primary strategic disconnections to simplify the target molecule into readily available starting materials. The most logical disconnections are at the amide bond and the carbon-carbon bond between the α- and β-carbons, which corresponds to a Claisen condensation-type disconnection.

Amide Bond Disconnection: The amide linkage can be retrosynthetically cleaved to yield 3-(4-nitrophenyl)-3-oxopropanoic acid and aniline (B41778). The carboxylic acid can be further simplified to 4-nitroacetophenone. This approach focuses on forming the amide bond in the final stages of the synthesis.

Carbon-Carbon Bond Disconnection (Claisen-type): Alternatively, disconnection of the Cα-Cβ bond leads to two synthons: a nucleophilic enolate derived from N-phenylacetamide and an electrophilic acylating agent derived from 4-nitrobenzoic acid. This strategy is characteristic of a Claisen condensation or related acylation reactions. This is often the more convergent and widely employed approach for the synthesis of β-keto amides.

Classical and Modern Synthetic Routes Utilized in Laboratory-Scale Production

The synthesis of this compound can be achieved through several established and contemporary synthetic methods. These routes primarily rely on condensation and coupling reactions, with an increasing interest in more efficient multi-component and one-pot strategies.

Condensation Reactions and Coupling Strategies (e.g., Amide Bond Formation, Acylation)

Claisen Condensation: The crossed Claisen condensation is a cornerstone for the synthesis of β-keto amides. organic-chemistry.orgopenstax.orgnih.govlibretexts.org In a typical procedure, the enolate of N-phenylacetamide is generated using a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), and is then acylated with an ester of 4-nitrobenzoic acid, for instance, ethyl 4-nitrobenzoate (B1230335). scirp.org The choice of a non-enolizable ester for the acylating agent is crucial in a crossed Claisen condensation to prevent self-condensation of the ester. organic-chemistry.org

A general representation of this reaction is as follows:

Reactants: N-phenylacetamide and Ethyl 4-nitrobenzoate

Base: Sodium ethoxide or Sodium hydride

Solvent: Anhydrous ethanol (B145695) or Tetrahydrofuran (B95107) (THF)

Product: this compound

The reaction mechanism involves the deprotonation of the α-carbon of N-phenylacetamide to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the ethyl 4-nitrobenzoate. Subsequent elimination of the ethoxide leaving group yields the desired β-keto amide.

Acylation of Amide Enolates: A closely related and highly effective method involves the direct acylation of a pre-formed amide enolate with a more reactive acylating agent, such as an acyl chloride. In this approach, N-phenylacetamide is treated with a strong base to form the corresponding enolate, which is then reacted with 4-nitrobenzoyl chloride. nih.gov This method often proceeds with higher yields and under milder conditions compared to the Claisen condensation with esters.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| N-phenylacetamide | 4-nitrobenzoyl chloride | Sodium hydride (NaH) | Tetrahydrofuran (THF) | This compound |

| N-phenylacetamide | Ethyl 4-nitrobenzoate | Sodium ethoxide (NaOEt) | Ethanol (EtOH) | This compound |

Multi-Component Reaction Approaches and One-Pot Synthesis Paradigms

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and one-pot syntheses due to their efficiency, atom economy, and reduced environmental impact. nih.govorganic-chemistry.orgscispace.comnih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented, related strategies for β-keto amides suggest potential pathways.

One plausible one-pot approach could involve a three-component reaction between 4-nitrobenzaldehyde (B150856), a suitable carbon source like a malonic acid derivative, and aniline, mediated by a coupling agent. nih.gov Another possibility is a domino reaction sequence where an initial Knoevenagel condensation between 4-nitrobenzaldehyde and a methylene-active compound is followed by in-situ functionalization and amidation.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield Methodologies

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of base, solvent, temperature, and reaction time. researchgate.net

Base Selection: The choice of base is paramount in both Claisen-type condensations and direct acylations. Strong, non-nucleophilic bases are generally preferred to ensure complete enolate formation without competing side reactions. For the Claisen condensation, sodium ethoxide is a common choice when using ethyl esters. For direct acylation with acyl chlorides, stronger bases like sodium hydride or lithium diisopropylamide are often more effective.

Solvent Effects: The solvent plays a crucial role in stabilizing the enolate intermediate and influencing the reaction rate. Aprotic polar solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are often employed for reactions involving strong bases like NaH and LDA. For Claisen condensations with alkoxide bases, the corresponding alcohol is typically used as the solvent.

Temperature Control: The reaction temperature can significantly impact the outcome. Enolate formation is often carried out at low temperatures (e.g., -78 °C with LDA) to control reactivity and prevent side reactions. The subsequent acylation step may be performed at low temperature or allowed to warm to room temperature.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials. This is typically followed by techniques such as thin-layer chromatography (TLC).

| Parameter | Condition 1 | Condition 2 | Rationale |

| Base | Sodium Ethoxide | Sodium Hydride | Matching base to the leaving group in Claisen condensation vs. a stronger, non-nucleophilic base for direct acylation. |

| Solvent | Ethanol | Tetrahydrofuran (THF) | Protic solvent for alkoxide-mediated reactions vs. aprotic polar solvent for reactions with hydride bases. |

| Temperature | Room Temperature | 0 °C to Room Temperature | Milder conditions may be sufficient for some reactions, while others require initial cooling to control exothermicity. |

Exploration of Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

Chemoselectivity: In the synthesis of this compound, chemoselectivity is a key consideration, particularly in the presence of the nitro group. The chosen reaction conditions should be mild enough to avoid undesired reactions of the nitro functionality, such as reduction. Fortunately, the conditions typically employed for Claisen condensations and direct acylations are generally compatible with the nitro group. When considering acylation, the enolate formation at the α-carbon of N-phenylacetamide is highly favored over potential N-acylation due to the higher acidity of the α-protons.

Regioselectivity: The regioselectivity of the acylation is generally well-controlled. The reaction occurs exclusively at the α-carbon of the N-phenylacetamide to form the β-keto amide. There are no other competing enolization sites that would lead to isomeric products.

Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis. However, it is worth noting that the synthesis of chiral β-keto amides is an active area of research, often employing chiral auxiliaries or asymmetric catalysts to control the stereochemistry at the α- or β-positions. researchgate.net

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 3 4 Nitrophenyl 3 Oxo N Phenylpropanamide

Mechanistic Pathways of Functional Group Interconversions

The chemical character of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is defined by three primary functional groups: a nitro group, an amide linkage, and a ketone. Each of these can be selectively transformed through various mechanistic routes.

Reduction of the Nitro Group

The nitro group on the phenyl ring is highly susceptible to reduction, which can be controlled to yield different products depending on the reagents and reaction conditions. The reduction typically proceeds in a stepwise manner.

To an Amine: The most common transformation is the complete reduction of the nitro group to a primary amine (3-(4-aminophenyl)-3-oxo-N-phenylpropanamide). This is a six-electron reduction that can be achieved through catalytic hydrogenation or using metals in acidic media. Catalytic hydrogenation often employs catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. rsc.orgresearchgate.net A proposed mechanism involves the sequential reduction to a nitroso (-NO) and then a hydroxylamino (-NHOH) intermediate before the final amine is formed. mit.edu

To a Hydroxylamine: Partial reduction can yield the corresponding N-arylhydroxylamine. This transformation can be achieved using specific reducing agents like zinc dust in the presence of ammonium (B1175870) chloride.

To Azo or Azoxy Compounds: Under certain conditions, particularly with metal hydrides, reductive coupling can occur, leading to the formation of azo (-N=N-) or azoxy (-N=N(O)-) compounds, where two molecules of the nitroarene are linked.

| Reagent(s) | Primary Product | Reaction Type |

|---|---|---|

| H₂, Pd/C or PtO₂ | Amine | Complete Reduction |

| Fe or Sn, HCl | Amine | Complete Reduction |

| Zn, NH₄Cl | Hydroxylamine | Partial Reduction |

| NaBH₄ (with catalyst) | Amine or Azo compound | Complete or Reductive Coupling |

Hydrolysis of the Amide Linkage

The N-phenylpropanamide linkage can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reaction proceeds via the A_AC_2 mechanism. The carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of aniline (B41778) yields 3-(4-nitrophenyl)-3-oxopropanoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution (B_AC_2 mechanism). This forms a tetrahedral intermediate, which then collapses to expel the aniline anion (or its conjugate acid after proton transfer) as the leaving group, resulting in the carboxylate salt of 3-(4-nitrophenyl)-3-oxopropanoic acid.

Ketone Reactivity

The ketone carbonyl group is a site for various nucleophilic addition reactions.

Reduction to an Alcohol: The ketone can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄), yielding 3-hydroxy-3-(4-nitrophenyl)-N-phenylpropanamide. The mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon.

Enolate Formation: The methylene (B1212753) protons (α-hydrogens) situated between the two carbonyl groups are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. fiveable.me

Investigation of Nucleophilic and Electrophilic Reactivity at Carbonyl and Aromatic Centers

The distribution of electron density in this compound creates distinct electrophilic and nucleophilic centers that dictate its reactivity.

Electrophilic Centers

Carbonyl Carbons: Both the ketone and the amide carbonyl carbons are electron-deficient due to the electronegativity of the oxygen atoms, making them primary targets for nucleophilic attack. The ketone carbonyl is generally more electrophilic than the amide carbonyl because the nitrogen atom's lone pair in the amide delocalizes into the carbonyl, reducing its partial positive charge.

Nitrophenyl Ring: The powerful electron-withdrawing effect of the nitro group deactivates the 4-nitrophenyl ring towards electrophilic aromatic substitution. Conversely, it makes the ring highly susceptible to nucleophilic aromatic substitution (S_N_Ar), particularly at the positions ortho and para to the nitro group, should a suitable leaving group be present. researchgate.net

Nucleophilic Centers

Enolate Anion: As mentioned, the most significant nucleophilic character arises from the formation of the enolate anion at the α-carbon. This carbanion's nucleophilicity is central to the synthetic utility of β-dicarbonyl compounds. studentdoctor.net

N-phenyl Ring: The N-phenyl group, attached to the amide nitrogen, behaves like a substituted aniline. The acetamido group (-NHCO-) is an ortho, para-directing activator for electrophilic aromatic substitution, although it is less activating than an amino group due to the electron-withdrawing nature of the adjacent carbonyl. researchgate.netbyjus.com Therefore, this ring can undergo reactions like halogenation or nitration, primarily at the ortho and para positions. researchgate.net

Catalytic Transformations Utilizing this compound as a Substrate or Ligand Precursor

This molecule can participate in catalytic processes either as a reactant (substrate) or as a building block for a catalyst (ligand precursor).

As a Substrate

The most prominent catalytic transformation involving this compound as a substrate is the catalytic hydrogenation of the nitro group, as detailed in section 3.1. rsc.orgmit.edu This reaction is highly chemoselective, often leaving the ketone and aromatic rings untouched when using catalysts like palladium. mit.edu Reductive cyclization is also a possibility; for instance, if the nitro group is reduced to an amine, it could potentially undergo an intramolecular condensation with the ketone to form a cyclic imine or related heterocyclic structure.

As a Ligand Precursor

The β-ketoamide functionality is an excellent precursor for forming bidentate ligands. researchgate.net Upon deprotonation of the acidic α-methylene proton, the resulting enolate can coordinate to a metal center through both the enolate oxygen and the ketone oxygen, forming a stable six-membered chelate ring. Such metal complexes have wide-ranging applications in catalysis.

| Metal Ion | Potential Complex Structure | Potential Catalytic Application |

|---|---|---|

| Cu(II) | Square planar or distorted octahedral | Lewis acid catalysis, oxidation reactions |

| Pd(II) | Square planar | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Fe(II)/Fe(III) | Octahedral | Oxidation, reduction, radical reactions |

| Zn(II) | Tetrahedral | Lewis acid catalysis in organic synthesis |

The substituents on the phenyl rings can be modified to tune the electronic and steric properties of the resulting catalyst, making this compound a versatile platform for ligand design. nih.govresearchgate.net

Photochemical and Thermal Reaction Pathways: Mechanistic Interrogations

Photochemical Pathways

The presence of both a nitroaromatic system and a ketone functionality suggests that this compound could undergo interesting photochemical reactions. irispublishers.com

Norrish Type Reactions: Upon absorption of UV light, the ketone can be excited to a singlet and then a triplet state. A Norrish Type II reaction could occur, involving intramolecular hydrogen abstraction from the γ-carbon (if sterically accessible) by the excited carbonyl oxygen, leading to either cyclization (to a cyclobutanol) or cleavage. irispublishers.com

Photoreduction of the Nitro Group: Nitroaromatic compounds can undergo photoreduction, especially in the presence of a hydrogen-donating solvent. The excited state of the nitro group can abstract a hydrogen atom, initiating a radical mechanism that can lead to the formation of nitroso, hydroxylamino, or amino products. researchgate.net

Photo-Fries Rearrangement: While less common for amides than for esters, a Photo-Fries type rearrangement of the N-phenylamide bond is mechanistically plausible. This would involve homolytic cleavage of the N-CO bond, followed by recombination of the radicals at the ortho or para positions of the aniline ring. irispublishers.com

Thermal Reaction Pathways

Decarboxylation (of derivative): The parent compound is thermally stable under typical conditions. However, if the amide is first hydrolyzed to the corresponding β-keto acid, 3-(4-nitrophenyl)-3-oxopropanoic acid, this product would be highly susceptible to thermal decarboxylation. Heating would cause the loss of carbon dioxide through a cyclic six-membered transition state, yielding 1-(4-nitrophenyl)ethanone. libretexts.orgyoutube.com

Decomposition: At very high temperatures, the molecule would likely decompose. The weakest bonds, such as the C-C bond between the carbonyls and the C-N amide bond, would be the most likely sites for initial fragmentation.

Acid-Base Chemistry and Tautomeric Equilibria Mechanistic Studies

Tautomeric Equilibria

A key feature of the β-dicarbonyl system in this compound is its ability to exist in keto-enol tautomeric forms. The equilibrium involves the migration of a proton from the α-carbon to a carbonyl oxygen, with a corresponding shift of the π-electrons. masterorganicchemistry.comlibretexts.org

The enol form is stabilized by conjugation of the C=C double bond with the remaining carbonyl group and the aromatic ring. Intramolecular hydrogen bonding between the enolic hydroxyl group and the other carbonyl oxygen can also provide significant stabilization, particularly in non-polar solvents. nih.govyoutube.com The position of the equilibrium is highly dependent on the solvent; polar, protic solvents tend to favor the keto form, while non-polar solvents often favor the enol form. masterorganicchemistry.comnih.gov

Acid-Base Chemistry

The molecule possesses both acidic and weakly basic sites.

Acidity: The most acidic protons are on the α-carbon, located between the two electron-withdrawing carbonyl groups. The pKa of these protons is significantly lower than that of typical C-H bonds, estimated to be in the range of 10-13, similar to other β-dicarbonyl compounds. libretexts.org The N-H proton of the amide is also weakly acidic, with a pKa typically around 17-19. drugbank.com

Basicity: The carbonyl oxygens and the oxygen atoms of the nitro group are the most basic sites, capable of being protonated by strong acids. The amide carbonyl oxygen is generally more basic than the ketone oxygen.

| Proton Site | Estimated pKa Range | Reason for Acidity |

|---|---|---|

| α-Methylene (C-H) | 10-13 | Resonance stabilization of the conjugate base (enolate) by two carbonyl groups. fiveable.me |

| Amide (N-H) | 17-19 | Inductive effect of the carbonyl group and resonance stabilization of the conjugate base. |

| Aromatic (C-H) | > 40 | Standard sp² C-H bond acidity. |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Confirmation of 3 4 Nitrophenyl 3 Oxo N Phenylpropanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. For 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum provides the initial overview of the proton environments in the molecule. For a derivative, N-(3-nitrophenyl)cinnamamide, the amide proton (N-H) typically appears as a singlet, with its chemical shift influenced by solvent and concentration mdpi.com. The aromatic protons of the 4-nitrophenyl and N-phenyl rings would exhibit characteristic splitting patterns (doublets and triplets) in the downfield region of the spectrum. The methylene (B1212753) protons (-CH₂-) adjacent to the two carbonyl groups are diastereotopic and would likely appear as a complex multiplet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons of the ketone and amide functionalities are expected to resonate at the most downfield chemical shifts. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electron-withdrawing nitro group and the amide substituent. The methylene carbon will be found in the aliphatic region of the spectrum. For instance, in bis(3-(4-nitrophenyl)acrylamide) derivatives, the amide carbonyl carbon appears around 167.35 ppm, while the aromatic carbons are observed between 119 and 149 ppm niscair.res.in.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environments. The nitro group nitrogen would have a significantly different chemical shift compared to the amide nitrogen, reflecting their distinct electronic environments.

Multidimensional NMR:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings within the molecule, for example, confirming the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the methylene protons to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, for instance, showing the correlation from the methylene protons to the carbonyl carbons and the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close in proximity, which is invaluable for determining the three-dimensional conformation of the molecule in solution.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Derivative, N-(3-nitrophenyl)cinnamamide mdpi.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide N-H | 10.33 (s, 1H) | - |

| Aromatic C-H | 8.56 (t, J = 2.1 Hz, 1H) | 148.5 |

| Aromatic C-H | 7.99 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H) | 138.8 |

| Aromatic C-H | 7.77 (d, J = 15.6 Hz, 1H) | 131.0 |

| Aromatic C-H | 7.57 (t, J = 8.2 Hz, 1H) | 129.9 |

| Aromatic C-H | 7.46 – 7.37 (m, 5H) | 129.1 |

| Aromatic C-H | 6.75 (d, J = 15.6 Hz, 1H) | 125.1 |

| - | - | 122.0 |

| - | - | 117.8 |

| Carbonyl C=O | - | 164.2 |

The chemical shifts of the aromatic protons and carbons are significantly influenced by the electronic effects of the substituents. The electron-withdrawing nitro group deshields the protons and carbons of the 4-nitrophenyl ring, causing them to resonate at higher chemical shifts. The amide linkage also influences the chemical shifts of the N-phenyl ring.

Coupling constants (J values) between adjacent protons provide information about the dihedral angles between them, which helps in defining the conformation of the molecule. For instance, the magnitude of the three-bond coupling constant between the vinyl protons in a cinnamamide derivative can confirm the E or Z configuration of the double bond mdpi.com.

Relaxation data, obtained from T1 and T2 measurements, can provide insights into molecular dynamics and intermolecular interactions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups and their expected vibrational frequencies are:

N-H Stretch: The amide N-H stretching vibration is typically observed in the range of 3100-3500 cm⁻¹ researchgate.net.

C=O Stretches: The molecule contains two carbonyl groups (ketone and amide), which will give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. The exact positions will depend on the electronic environment and potential hydrogen bonding. In related structures, amide I (C=O stretching) bands are seen between 1681 cm⁻¹ and 1689 cm⁻¹ niscair.res.in.

NO₂ Stretches: The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹ spectroscopyonline.com.

Aromatic C-H and C=C Stretches: The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While C=O stretches are strong in both, C=C and C-C stretches of the aromatic rings are often more intense in the Raman spectrum.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for N-phenylpropanamide and Nitro Compounds researchgate.netdergipark.org.tr

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Amide N-H Stretch | 3178-3027 | 3178-3027 |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H Stretch | 2975-2880 | 2975-2880 |

| Ketone C=O Stretch | ~1700 | ~1700 |

| Amide C=O Stretch | ~1685 | ~1685 |

| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |

| Nitro Asymmetric Stretch | 1570-1500 | - |

| Nitro Symmetric Stretch | 1370-1300 | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₅H₁₂N₂O₄), the expected exact mass would be calculated and compared to the experimental value with a high degree of precision.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The subsequent fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation pattern is a molecular fingerprint and can be used to confirm the connectivity of the atoms.

Expected fragmentation pathways for this compound could include:

Cleavage of the C-C bond between the carbonyl groups.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Fragmentation of the amide bond, leading to the formation of an anilinium ion or a related fragment.

McLafferty rearrangement if a suitable gamma-hydrogen is available.

X-ray Diffraction Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would reveal:

Bond Lengths: The C=O, C-N, N-O, and aromatic C-C bond lengths can be measured with high precision. These values can provide insight into the electronic structure, such as the degree of delocalization in the amide and nitro groups. For example, in related N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, the S-N bond length is around 1.633 Å mdpi.com.

Bond Angles: The angles around the sp² hybridized carbonyl carbons and the sp³ hybridized methylene carbon would be determined, confirming the expected geometry. In the crystal structure of a similar compound, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-1,3-propanedioxime, the bond angles within the propanedioxime backbone provide a reference for the expected geometry researchgate.net.

Intermolecular Interactions: The crystal packing would reveal any intermolecular hydrogen bonds, π-π stacking interactions, or other non-covalent interactions that stabilize the crystal lattice.

Interactive Data Table: Representative Bond Lengths and Angles from Related Crystal Structures mdpi.comresearchgate.net

| Bond/Angle | Expected Value (Å or °) |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.34 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| O-C=O Bond Angle | ~120° |

| C-N-C (amide) Bond Angle | ~120° |

| C-C-C (aliphatic) Bond Angle | ~109.5° |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound and its derivatives is dictated by a complex interplay of non-covalent interactions. Analysis of the crystal packing reveals the significant roles of hydrogen bonding and π-π stacking in the formation of stable, three-dimensional crystalline lattices. While a specific crystal structure for this compound is not publicly available, a detailed examination of closely related structures, such as N-(4-nitrophenyl)acetamide and benzoylacetanilide, provides valuable insights into the probable intermolecular interactions.

Hydrogen Bonding:

In the crystalline forms of related anilides, hydrogen bonding is a predominant feature, typically involving the amide functional group. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group serve as potential acceptors.

In the case of N-(4-nitrophenyl)acetamide, which shares the key functional groups with the title compound, intermolecular N-H···O hydrogen bonds are crucial in linking adjacent molecules. These interactions create chains or sheets within the crystal lattice, contributing significantly to its stability. The presence of the nitro group introduces additional potential for hydrogen bonding, with the nitro oxygen atoms acting as acceptors for weaker C-H···O interactions from neighboring aromatic rings.

A similar pattern can be expected for this compound. The amide N-H group is likely to form a strong hydrogen bond with the carbonyl oxygen of an adjacent molecule. Furthermore, the β-keto group introduces another carbonyl oxygen that can participate in hydrogen bonding, potentially leading to more complex, three-dimensional networks. The acidic α-protons of the methylene group, situated between two carbonyls, could also engage in weaker C-H···O interactions.

Table 1: Representative Hydrogen Bond Geometries in Related Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O=C (Amide) | ~ 0.86 | ~ 2.0-2.2 | ~ 2.8-3.0 | ~ 150-170 |

| C-H···O (Aromatic) | ~ 0.93 | ~ 2.4-2.6 | ~ 3.2-3.5 | ~ 130-160 |

| C-H···O (Nitro) | ~ 0.93 | ~ 2.5-2.7 | ~ 3.3-3.6 | ~ 120-150 |

Note: The data in this table is representative of typical bond lengths and angles observed in crystal structures of related aromatic amides and nitro compounds and is intended to be illustrative.

π-π Stacking Interactions:

The presence of two aromatic rings, the phenyl group of the anilide moiety and the 4-nitrophenyl group, facilitates π-π stacking interactions. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds. The electron-withdrawing nature of the nitro group on one ring and the electron-donating character of the amide group on the other can lead to favorable offset or slipped-stack arrangements.

In these arrangements, the centroid-to-centroid distance between the aromatic rings is typically in the range of 3.5 to 4.0 Å. The offset nature of the stacking minimizes repulsive interactions between the electron clouds of the rings while maximizing attractive quadrupole-quadrupole interactions. The nitro group can further influence these interactions through nitro-π contacts with adjacent phenyl rings.

Table 2: Typical Parameters for π-π Stacking Interactions in Aromatic Systems

| Interaction Type | Centroid-Centroid Distance (Å) | Slip Angle (°) |

| Parallel-Displaced | 3.5 - 4.0 | 10 - 30 |

| T-shaped (Edge-to-Face) | 4.5 - 5.5 | ~ 90 |

Note: This table provides typical geometric parameters for π-π stacking interactions observed in the crystal structures of aromatic compounds.

Theoretical and Computational Chemistry Investigations of 3 4 Nitrophenyl 3 Oxo N Phenylpropanamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Molecular Geometry, and Frontier Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic behavior and spatial arrangement of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), provide a balance of computational cost and accuracy for determining the molecule's properties.

Electronic Structure and Frontier Orbitals: The electronic properties are described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests higher reactivity. For a related nitrophenyl compound, DFT calculations revealed an energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net The distribution of HOMO and LUMO across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the phenylamide moiety, while the LUMO is likely concentrated on the nitrophenyl group due to the electron-withdrawing nature of the nitro substituent.

A Molecular Electrostatic Potential (MEP) map further illustrates the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this molecule, the oxygen atoms of the nitro and carbonyl groups would represent regions of high negative potential, while the amide proton and aromatic protons would show positive potential.

Table 1: Representative Calculated Electronic Properties This table presents typical data obtained from DFT calculations for compounds analogous to this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -3.4 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 3.1 eV | Chemical reactivity and stability |

| Dipole Moment | 4.5 D | Molecular polarity |

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods are extensively used to predict spectroscopic signatures, which can then be compared with experimental data to validate the calculated molecular structure. DFT calculations can accurately forecast vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Analysis: Theoretical FT-IR frequency calculations are performed on the optimized geometry to predict the vibrational modes. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model. For a related compound, N-phenylpropanamide, DFT calculations have been used to assign the vibrational wavenumbers obtained from potential energy distribution (PED) analysis. researchgate.net For this compound, key predicted vibrations would include the N-H stretch of the amide, the C=O stretches of the ketone and amide, and the symmetric and asymmetric stretches of the NO₂ group.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculated values are typically referenced against a standard (e.g., Tetramethylsilane) and show a strong linear correlation with experimental spectra. nih.gov Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n→π* and π→π*. researchgate.net These calculations help in assigning the absorption bands observed in the experimental UV-Vis spectrum.

Table 2: Comparison of Experimental and Predicted Spectroscopic Data This table illustrates a typical validation process for a molecule like this compound.

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) | Assignment |

|---|---|---|---|

| FT-IR (cm⁻¹) | ~3300 | ~3350 (scaled) | N-H stretch |

| FT-IR (cm⁻¹) | ~1680 | ~1700 (scaled) | C=O (ketone) stretch |

| ¹³C NMR (ppm) | ~195 | ~193 | C=O (ketone) |

| ¹H NMR (ppm) | ~8.2 | ~8.1 | Aromatic H (ortho to NO₂) |

| UV-Vis λmax (nm) | ~310 | ~315 | π→π* transition |

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can map out the entire energy landscape of a chemical reaction, providing valuable mechanistic insights. This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). For this compound, key transformations could include its synthesis (e.g., via a Claisen condensation followed by amidation) or its hydrolysis.

By calculating the energies of all species along a proposed reaction coordinate, an energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the TS is the activation energy (Ea). A lower activation energy implies a faster reaction rate. TS structures are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. This analysis can be used to predict the most favorable reaction pathway among several possibilities and to understand the role of catalysts in lowering the activation energy.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition Studies

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water or DMSO). mdpi.com

Intermolecular Recognition: MD simulations are invaluable for studying how the molecule interacts with its environment. For example, simulations can model the formation of hydrogen bonds with solvent molecules or predict how it might bind to a biological target. mdpi.com By calculating the binding free energy between the molecule and a receptor, MD can provide insights into the stability and specificity of their interaction. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling based on Electronic and Steric Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its chemical reactivity. uliege.be These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical equation that links these descriptors to an observed reactivity parameter (e.g., a reaction rate constant).

For this compound, a QSRR model could be developed to predict its reactivity in a specific reaction.

Descriptor Calculation: A range of electronic and steric descriptors would be calculated using quantum chemical methods.

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment, and electrostatic potential values.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters (e.g., dihedral angles).

Model Building: A dataset of compounds with known reactivity would be assembled. Using techniques like multiple linear regression (MLR) or partial least squares (PLS), a mathematical relationship between the descriptors and reactivity is established.

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Once validated, such a model could be used to predict the reactivity of new, unsynthesized derivatives, accelerating the design of molecules with desired properties.

Design, Synthesis, and Mechanistic Evaluation of 3 4 Nitrophenyl 3 Oxo N Phenylpropanamide Derivatives and Analogues

Rational Design Strategies for Structural Modification and Functional Group Variation

The rational design of analogues of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide would be guided by the objective of modulating its chemical reactivity and, consequently, its potential biological activity. The core scaffold presents several sites for modification: the 4-nitrophenyl ring, the N-phenyl ring, and the β-dicarbonyl moiety.

Key Modification Sites and Strategies:

4-Nitrophenyl Ring: The strongly electron-withdrawing nitro group significantly influences the reactivity of the adjacent carbonyl group. Modifications at this position could involve:

Varying the electronic nature of substituents: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃, -SO₂R) or electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) would systematically alter the electrophilicity of the benzoyl carbonyl carbon.

Positional Isomerism: Moving the nitro group to the meta or ortho positions would allow for the investigation of both inductive and resonance effects on reactivity.

N-Phenyl Ring: Substituents on this ring would primarily influence the electronic properties of the amide nitrogen and the acidity of the N-H proton.

Electronic Modulation: Introducing electron-donating or electron-withdrawing groups at the para, meta, or ortho positions would alter the nucleophilicity of the amide and could impact intramolecular hydrogen bonding possibilities.

β-Dicarbonyl Moiety: This is a key functional group, and its modification could lead to significant changes in reactivity and chemical properties.

Methylene (B1212753) Bridge Modification: Introduction of substituents on the methylene carbon (α-carbon) would affect the acidity of the α-protons and could introduce steric hindrance.

Carbonyl Group Alteration: While more drastic, replacement of one of the carbonyl groups could be explored to create fundamentally different analogues.

A hypothetical library of derivatives could be designed to systematically probe the effect of these variations, as illustrated in the table below.

| Derivative | Modification Site | Substituent (X) | Intended Effect |

| 1a-c | 4-Nitrophenyl Ring | p-CN, p-CF₃, p-Cl | Modulate electron-withdrawing strength |

| 2a-c | 4-Nitrophenyl Ring | p-OCH₃, p-CH₃, p-H | Investigate effect of electron-donating groups |

| 3a-b | N-Phenyl Ring | p-OCH₃, p-Cl | Alter amide electronics and N-H acidity |

| 4 | Methylene Bridge | -CH₃ | Increase steric bulk and modify α-proton acidity |

Exploration of Isosteres and Bioisosteres for Modulating Chemical Reactivity

Isosteric and bioisosteric replacements are a cornerstone of rational drug design, aiming to retain or enhance desired properties while modifying others, such as metabolic stability or toxicity. ufrj.brresearchgate.net For this compound, several isosteric modifications could be envisioned to modulate its chemical reactivity.

Nitro Group Isosteres: The nitro group is often a liability in drug candidates due to potential metabolic reduction to toxic species. Classical and non-classical isosteres could be employed:

Classical Isosteres: A cyano (-CN) or a trifluoromethyl (-CF₃) group could replace the nitro group to maintain a strong electron-withdrawing effect.

Non-Classical Bioisosteres: A sulfonamide (-SO₂NH₂) or a sulfone (-SO₂CH₃) group could mimic the electronic and steric properties of the nitro group.

Amide Bond Isosteres: The amide bond is susceptible to enzymatic hydrolysis. Its replacement with more stable isosteres could be a key strategy.

Examples: A retro-amide, an alkene, a thioamide, or a 1,2,3-triazole ring could be considered to replace the propanamide linkage, each offering different geometric and electronic properties.

Phenyl Ring Bioisosteres: Heterocyclic rings can be used to replace the phenyl rings to alter properties like solubility, polarity, and hydrogen bonding capacity.

The following table presents some potential isosteric/bioisosteric replacements for the core structure.

| Original Group | Isostere/Bioisostere | Rationale |

| 4-Nitro group | 4-Cyano group | Maintain electron-withdrawing character, potentially alter metabolism. |

| 4-Nitro group | 4-Sulfonamide group | Mimic electronic properties, potentially improve solubility. |

| Amide bond (-CONH-) | 1,2,3-Triazole | Increase metabolic stability, alter geometry. |

| N-Phenyl ring | Pyridyl ring | Introduce hydrogen bond acceptor, modify polarity. |

Structure-Reactivity Relationship (SRR) Studies Based on Systematic Structural Perturbations

Hammett and Taft Analyses for Substituent Electronic Effects

A systematic study of the electronic effects of substituents on the reactivity of this compound and its derivatives could be quantitatively assessed using linear free-energy relationships (LFERs), such as the Hammett and Taft equations. wikipedia.orgcambridge.org

A hypothetical Hammett analysis could be performed by synthesizing a series of derivatives with different substituents on the para and meta positions of either the benzoyl or the anilide phenyl ring. The rate or equilibrium constant for a model reaction, such as the enolization of the β-dicarbonyl system or the hydrolysis of the amide bond, would be measured for each derivative.

A plot of the logarithm of the rate constant (log k) or equilibrium constant (log K) against the appropriate Hammett substituent constant (σ) would be constructed. The slope of this plot, the reaction constant (ρ), would provide valuable information about the reaction mechanism.

Positive ρ value: Indicates that the reaction is favored by electron-withdrawing substituents, suggesting the buildup of negative charge in the transition state.

Negative ρ value: Indicates that the reaction is favored by electron-donating substituents, suggesting the buildup of positive charge in the transition state.

For example, in a study of the base-catalyzed enolization, a positive ρ value would be expected when varying substituents on the benzoyl ring, as electron-withdrawing groups would increase the acidity of the α-protons.

The Taft equation could be employed to separate polar, steric, and resonance effects, particularly for ortho-substituted derivatives.

Steric and Conformational Effects on Reaction Kinetics and Thermodynamics

The reactivity of this compound is also influenced by steric and conformational factors. researchgate.net The molecule possesses several rotatable bonds, allowing it to adopt various conformations. The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing interactions, such as intramolecular hydrogen bonding between the amide N-H and the β-carbonyl oxygen.

Steric Hindrance: Introduction of bulky substituents, particularly at the ortho positions of the phenyl rings or on the α-carbon, could hinder the approach of reactants and affect the rate of reactions. For instance, an ortho-methyl group on the N-phenyl ring could sterically inhibit the approach of a nucleophile to the amide carbonyl.

Conformational Preferences: The equilibrium between different conformers can be influenced by substituents. For example, substituents that favor a more planar conformation might enhance conjugation and affect the electronic properties of the system. Conversely, bulky groups that force the phenyl rings out of plane would disrupt conjugation.

Computational modeling, in conjunction with experimental techniques like NMR spectroscopy, could be used to study the conformational preferences of different derivatives and their impact on reaction kinetics and thermodynamics.

Synthesis of Labeled Analogues for Mechanistic Probe Studies

To elucidate reaction mechanisms involving this compound, the synthesis of isotopically labeled analogues would be invaluable. researchgate.netnih.gov Common isotopes for this purpose include ¹³C, ¹⁵N, and ²H (deuterium).

¹³C Labeling: A derivative labeled with ¹³C at one of the carbonyl carbons could be used to follow the course of a reaction using ¹³C NMR spectroscopy or mass spectrometry. For example, in a hydrolysis reaction, the fate of the labeled carbonyl group could be tracked to distinguish between different mechanistic pathways.

¹⁵N Labeling: Labeling the amide nitrogen with ¹⁵N would be useful for studying reactions involving the amide bond, such as hydrolysis or rearrangement. ¹⁵N NMR could provide insights into the electronic environment of the nitrogen atom in different intermediates.

Deuterium (B1214612) Labeling: Replacing the α-protons with deuterium would allow for the determination of kinetic isotope effects (KIEs). A significant KIE would indicate that the C-H bond cleavage at the α-position is involved in the rate-determining step of the reaction, providing strong evidence for mechanisms such as enol or enolate formation.

The synthesis of these labeled compounds would require the use of appropriately labeled starting materials. For example, a ¹³C-labeled benzoyl chloride could be used to introduce a label at the benzoyl carbonyl carbon.

Non Clinical Applications and Mechanistic Studies of 3 4 Nitrophenyl 3 Oxo N Phenylpropanamide in Interdisciplinary Domains

Role as a Versatile Synthetic Intermediate in Complex Organic Molecule Construction

The β-ketoanilide scaffold is a well-established and highly versatile building block in organic synthesis due to the presence of multiple nucleophilic and electrophilic centers. researchgate.net This structural motif enables 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide to serve as a key precursor in the construction of a wide array of complex heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. researchgate.net

The reactivity of the β-dicarbonyl unit allows for its participation in numerous condensation and cyclization reactions. It can react with various binucleophiles to furnish five- and six-membered heterocycles. For instance, the reaction of β-ketoanilides with appropriate reagents can lead to the synthesis of pyridines, pyrimidines, pyrazoles, and other polyfunctionalized heterocyclic systems. ekb.egekb.eg The presence of the active methylene (B1212753) group, flanked by two carbonyl groups, provides a site for facile reactions such as Knoevenagel condensations and Michael additions, further expanding its synthetic utility. chim.it Multicomponent reactions, which are highly valued for their efficiency and atom economy, frequently employ β-keto amides to generate significant molecular complexity in a single step. researchgate.net The nitrophenyl group can also be chemically modified, for example, through reduction of the nitro group to an amine, which can then participate in subsequent cyclization or derivatization steps, adding another layer of synthetic versatility.

Table 1: Potential Heterocyclic Scaffolds from β-Ketoanilide Precursors

| Heterocycle Class | General Synthetic Strategy |

|---|---|

| Pyridines / Pyridones | Hantzsch-type synthesis or reaction with α,β-unsaturated compounds. ekb.egekb.egorganic-chemistry.org |

| Pyrimidines | Condensation with urea, thiourea, or guanidine (B92328) derivatives. ekb.egnih.gov |

| Pyrazoles | Reaction with hydrazine (B178648) or its derivatives. nih.gov |

| Thiophenes | Gewald reaction with elemental sulfur and an active methylene nitrile. ekb.eg |

Exploration in Catalysis: As a Ligand, Organocatalyst Precursor, or Component in Hybrid Catalytic Systems

The structural characteristics of this compound suggest its potential utility in the field of catalysis, particularly as a ligand for transition metal complexes. Through keto-enol tautomerism, the compound can form an enolate structure, presenting a nitrogen and an oxygen atom in a conformation suitable for acting as a bidentate chelating agent.

Such N,O-bidentate ligands are crucial components in coordination chemistry and are widely used to stabilize metal centers and modulate their catalytic activity. macalester.edudntb.gov.ua Metal complexes featuring bidentate N-ligands are instrumental in a variety of cross-coupling reactions. nih.gov The electronic properties of the ligand, influenced by the strongly electron-withdrawing nitro group, could significantly impact the redox potentials and stability of the resulting metal complexes, thereby fine-tuning their catalytic performance in reactions such as hydrogenations, C-C bond formations, and oxidation reactions. nih.govmdpi.com While direct catalytic applications of this compound have not been extensively reported, its structural analogy to widely used β-dicarbonyl ligands provides a strong basis for its exploration in developing novel catalytic systems.

Furthermore, the field of organocatalysis often utilizes chiral molecules derived from accessible starting materials. nih.gov The propanamide backbone could be synthetically modified to incorporate chiral centers, opening the possibility of its use as a precursor to new organocatalysts for asymmetric transformations. beilstein-journals.orgresearchgate.net

Table 2: Potential Catalytic Roles of this compound

| Catalysis Type | Proposed Role | Mechanistic Principle |

|---|---|---|

| Transition Metal Catalysis | N,O-Bidentate Ligand | Chelation of a metal ion via the enolate form, stabilizing the metal center and influencing its reactivity. macalester.edunih.gov |

| Organocatalysis | Catalyst Precursor | Synthetic modification to introduce chirality, enabling its use in asymmetric reactions. nih.govmdpi.com |

Mechanistic Investigations in In Vitro Biological Systems

Nitroaromatic compounds are a prominent class of molecules in medicinal chemistry, with a history of use in various therapeutic agents, including antibacterial and anticancer drugs. mdpi.comnih.gov The nitro group is recognized as a potential pharmacophore, capable of influencing a molecule's electronic properties, polarity, and interactions with biological targets. nih.govresearchgate.net It can undergo metabolic reduction within cells, leading to reactive intermediates that can cause cellular toxicity, a mechanism exploited in some antimicrobial and antineoplastic agents. nih.gov

While specific in vitro studies on this compound are limited, its structural components are found in other biologically active molecules. For instance, derivatives of nitrobenzamide have been investigated for their anti-inflammatory activity, with studies showing they can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β in macrophage cell lines. researchgate.net This suggests a potential mechanism involving the modulation of inflammatory pathways.

The broader class of propanamides and related structures have been explored for various biological activities. The core structure could potentially interact with enzyme active sites or receptor binding pockets. The mechanism could involve competitive or non-competitive inhibition of enzymes crucial for pathogen survival or disease progression. The presence of the nitro group often enhances the potential for such interactions through strong electronic and hydrogen-bonding effects. researchgate.net

Potential in Advanced Material Science: As a Precursor for Polymers, Functional Dyes, or Components in Supramolecular Assemblies

The chromophoric properties associated with the nitrophenyl group suggest a potential application for this compound in the synthesis of functional dyes. Specifically, it can serve as a precursor for the synthesis of azo dyes. wikipedia.org Azo dyes are a major class of commercial colorants characterized by the -N=N- linkage, which forms an extended conjugated system responsible for their color. wikipedia.orgnih.gov

The synthesis of an azo dye from the target compound would typically involve two steps. First, the reduction of the nitro group on the phenyl ring to an amino group, yielding 3-(4-aminophenyl)-3-oxo-N-phenylpropanamide. This resulting aromatic amine can then be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can subsequently be coupled with an electron-rich aromatic compound (a coupling component) to form the final azo dye. wikipedia.org Alternatively, the active methylene group within the β-ketoanilide structure could potentially act as a coupling partner for a pre-formed diazonium salt, a common strategy for producing certain types of azo pigments. The specific color and properties of the resulting dye could be tuned by the choice of the coupling partner, offering a route to a library of functional colorants with potential applications in textiles, printing, or as analytical reagents. nih.govnih.gov

Agrochemical Research: Elucidation of Molecular Mechanisms of Action

In the domain of agrochemical research, the N-phenylpropanamide scaffold has been identified as possessing herbicidal properties. researchgate.net Studies have demonstrated that N-phenylpropanamide can inhibit seed germination and plant growth, indicating its potential as a bioherbicidal agent. researchgate.net Specifically, propanamide derivatives are known to act as herbicides, with some inhibiting photosynthesis in both monocot and dicot weeds. frontiersin.orgnih.gov

A study on N-phenylpropanamide isolated from a Streptomyces species showed significant inhibition of seed germination in weeds such as Cassia occidentalis and Cyperus rotundus. researchgate.net This provides a strong rationale for investigating this compound and its analogs for similar activity. The molecular mechanism for such herbicidal action could involve the disruption of critical metabolic pathways in the target plant. The inhibition of photosynthesis is a common mechanism for many commercial herbicides. nih.gov Other potential targets could include amino acid synthesis or cell division processes. The presence of the nitro group could modulate the potency and selectivity of the herbicidal effect. nih.govmdpi.com While the precise enzyme target interaction for this specific compound is not yet elucidated, the established activity of the core propanamide structure marks it as a compound of interest for further agrochemical screening and mechanistic studies.

Table 3: Agrochemical Potential and Possible Mechanisms

| Application Area | Observed Activity of Core Scaffold | Potential Molecular Mechanism |

|---|---|---|

| Herbicide | Inhibition of seed germination. researchgate.net | Disruption of photosynthesis frontiersin.orgnih.gov, inhibition of critical enzyme pathways, interference with plant hormone function. mdpi.com |

Future Research Directions and Emerging Paradigms for 3 4 Nitrophenyl 3 Oxo N Phenylpropanamide Research

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Exploration

The synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and its analogs is ripe for transition from traditional batch methods to more efficient and scalable continuous-flow processes. Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and the potential for rapid optimization. The integration of flow reactors with automated synthesis platforms will enable the high-throughput generation of a diverse library of derivatives. This approach will facilitate the systematic exploration of the structure-activity relationships of this class of compounds. For instance, a two-step continuous flow process could be envisioned for the synthesis of related β-keto amides, significantly reducing reaction times compared to conventional batch reactors. researchgate.net

Automated platforms, such as the Chemspeed Accelerator, have already demonstrated the capacity to produce large libraries of related compounds, like thiadiazepan-1,1-dioxide-4-ones, showcasing the feasibility of high-throughput synthesis for exploring chemical diversity. nih.govresearchgate.net By applying similar automated methodologies to this compound, researchers can rapidly generate and screen a vast array of analogs for various applications.

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

Furthermore, ML models can be trained to predict the physicochemical and biological properties of novel this compound analogs. By inputting molecular descriptors, these models can estimate properties such as solubility, toxicity, and potential bioactivity, allowing for the in silico screening of large virtual libraries before committing to laboratory synthesis. research.googlemdpi.com For instance, machine learning algorithms have been successfully used to predict the catalytic reduction performance of nitrophenols, a key functional group in the target molecule. researchgate.netnih.gov This predictive power will accelerate the discovery of new compounds with desired characteristics for specific applications.

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis and Transformation

Future research will increasingly focus on the development of environmentally benign methods for the synthesis and transformation of this compound. This aligns with the growing demand for sustainable chemical manufacturing processes that minimize waste and energy consumption. nih.gov Key areas of exploration will include the use of greener solvents, catalyst-free reactions, and the development of catalytic systems based on abundant and non-toxic metals. mdpi.com

Recent advancements in the synthesis of β-keto amides have highlighted the potential for eco-friendly approaches, such as one-step, solvent-free amidation of β-ketoesters under microwave irradiation. orientjchem.org Additionally, the direct synthesis of amides from nitro compounds and alcohols using borrowing hydrogenation offers an atom-economical alternative to traditional methods. researchgate.net The development of reusable catalysts, such as glucose-based carbonaceous materials, for the synthesis of related α-keto amides under solvent-free conditions, provides a promising avenue for the sustainable production of this compound. researchgate.net

Unexplored Reactivity Patterns and Novel Transformations Leveraging Its Unique Structural Features

The unique structural features of this compound, namely the presence of a 1,3-dicarbonyl system and an electron-withdrawing nitrophenyl group, offer a rich landscape for exploring novel chemical transformations. The acidic methylene (B1212753) group flanked by two carbonyls is a key site for a variety of C-C bond-forming reactions. tcichemicals.com Future research will likely focus on exploiting this reactivity in organocatalytic and transition-metal-catalyzed reactions to construct complex molecular architectures. researchgate.netmdpi.com

The exploration of domino and multicomponent reactions involving this compound as a key building block could lead to the efficient synthesis of diverse heterocyclic compounds. The inherent reactivity of the 1,3-dicarbonyl moiety allows for its participation in a wide range of cyclization and condensation reactions. uu.nluu.nl Furthermore, the nitro group can be readily transformed into other functional groups, such as amines, providing a handle for further diversification and the synthesis of novel derivatives with potentially interesting biological or material properties. organic-chemistry.org

Expanding Mechanistic Understanding into Novel Interdisciplinary Research Domains (e.g., Optoelectronics, Biosensors)

The electronic properties endowed by the nitrophenyl group suggest that this compound and its derivatives could find applications in the field of optoelectronics. The presence of both electron-donating (anilide) and electron-withdrawing (nitrophenyl) moieties could lead to interesting intramolecular charge transfer characteristics, which are crucial for applications in nonlinear optics and other optoelectronic devices. A deeper mechanistic understanding of the interactions of this compound with light and electric fields will be essential for designing new materials with tailored properties.

In the realm of biosensors, the 1,3-dicarbonyl motif can act as a recognition element for specific analytes. nih.govnih.gov The development of sensors based on this compound could involve its immobilization on a transducer surface, where its interaction with a target molecule would generate a measurable signal. A detailed mechanistic understanding of the binding interactions between the compound and analytes, potentially aided by computational modeling, will be crucial for the rational design of highly sensitive and selective biosensors. researchgate.netscienceopen.com The ability to fine-tune the electronic and steric properties of the molecule through synthetic modifications will be key to optimizing its performance in these advanced applications.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the β-ketoamide backbone via a condensation reaction between 4-nitroacetophenone and phenyl isocyanate under anhydrous conditions.

- Step 2: Optimization of solvent (e.g., THF or DMF) and temperature (60–80°C) to enhance yield. Catalysts like triethylamine may be used to facilitate amide bond formation.

- Step 3: Purification via column chromatography or recrystallization to isolate the product. Key parameters include controlling reaction time (~12–24 hours) and monitoring intermediates using TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy: H and C NMR confirm the presence of the 4-nitrophenyl group (δ 8.2–8.4 ppm for aromatic protons) and the propanamide backbone (δ 2.8–3.5 ppm for methylene groups).

- IR Spectroscopy: Peaks at ~1680 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) validate functional groups.

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 312.1 (calculated for CHNO) .

Q. How do the nitro and amide functional groups influence its reactivity?

The 4-nitrophenyl group is electron-withdrawing, enhancing electrophilic substitution reactivity at the meta position. The amide group participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO) and stability under acidic/basic conditions. Reductive amination or nucleophilic substitution reactions are common pathways for derivatization .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Storage: In airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis.

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Waste Disposal: Neutralize with dilute NaOH before disposal in designated hazardous waste containers .

Q. What precursors are commonly used in its synthesis?

Key precursors include 4-nitroacetophenone (for the β-keto moiety) and phenyl isocyanate (for the amide linkage). Alternative routes may use 4-nitrophenylacetic acid derivatives coupled with aniline via carbodiimide-mediated coupling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

- Scenario: Conflicting H NMR signals due to rotational isomers (amide bond).

- Method: Perform variable-temperature NMR to observe coalescence of peaks or use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. What strategies optimize solvent and catalyst selection for high-yield synthesis?

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for thermal stability.

- Catalyst Optimization: Transition-metal catalysts (e.g., FeO@SiO) improve reaction efficiency in heterocyclic coupling steps. Statistical tools like Design of Experiments (DoE) can model interactions between variables (temperature, catalyst loading) .

Q. How can computational modeling predict biological activity or drug-likeness?

- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The nitro group’s electron-withdrawing nature may enhance π-π stacking with aromatic residues.

- ADMET Prediction: Tools like SwissADME assess logP (~2.5), bioavailability (Lipinski’s Rule compliance), and metabolic stability. QSAR models correlate substituent effects (e.g., nitro position) with activity .

Q. What mechanisms underlie its potential biological activity in enzyme inhibition studies?

- Hypothesis: The compound may act as a competitive inhibitor by mimicking substrate transition states. For example, the β-ketoamide group could chelate metal ions in enzyme active sites (e.g., metalloproteases).

- Validation: Enzyme kinetics assays (Lineweaver-Burk plots) and ITC (isothermal titration calorimetry) quantify binding affinity. Fluorescence quenching studies track conformational changes .

Q. How can impurities or by-products be identified and quantified during synthesis?

- Analytical Methods: HPLC with UV detection (λ = 254 nm) separates impurities. LC-MS/MS identifies by-products (e.g., hydrolyzed amide or nitro-reduced derivatives).

- Quantification: Use calibration curves with reference standards (e.g., N-phenylpropanamide derivatives) for limit of detection (LOD) < 0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products